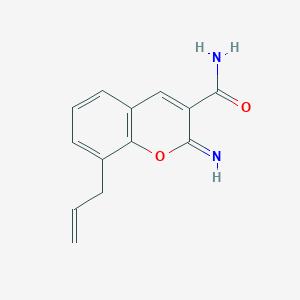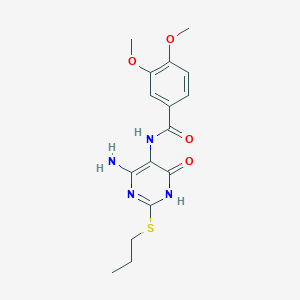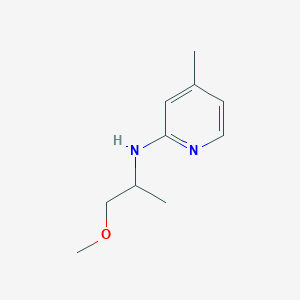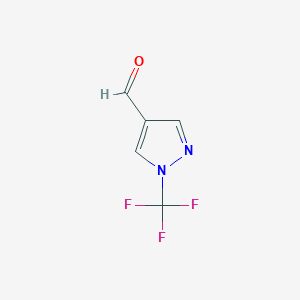![molecular formula C11H13N5O4 B2589195 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid CAS No. 2248310-56-5](/img/structure/B2589195.png)
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid, also known as IPTG, is a synthetic compound that is commonly used in molecular biology research. IPTG is used to induce the expression of genes in bacteria, which makes it an important tool for studying gene regulation and protein expression.
Mécanisme D'action
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid acts as an inducer of gene expression by binding to a regulatory protein known as the lac repressor. The lac repressor normally binds to the promoter sequence of the lac operon, which regulates the expression of genes involved in lactose metabolism. When 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is present, it binds to the lac repressor and causes it to release the promoter sequence, allowing gene expression to occur.
Biochemical and Physiological Effects:
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid has no known biochemical or physiological effects on humans or animals. It is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is its ability to induce gene expression in a controlled manner. It is a well-established tool in molecular biology research and is widely used in the production of recombinant proteins. However, 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid does have some limitations. It is toxic to bacteria at high concentrations, which can limit its use in certain experiments. Additionally, the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid can be expensive, which can be a limiting factor for some research projects.
Orientations Futures
There are several potential future directions for research involving 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. One area of interest is the development of new inducers of gene expression that are less toxic and more cost-effective than 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid. Another area of interest is the use of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in the study of gene regulation in eukaryotic cells, where its use is currently limited. Additionally, there is potential for the development of new applications for 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid in fields such as biotechnology and medicine.
Méthodes De Synthèse
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is synthesized from isopropylthio-β-D-galactoside (6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid) by the addition of a carboxylic acid group to the 2-position of the purine ring. The reaction is typically carried out using a mixture of acetic anhydride and acetic acid as the solvent, with a catalyst such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is widely used in molecular biology research as an inducer of gene expression. It is commonly used in the production of recombinant proteins, where it is used to activate a promoter sequence that drives the expression of the target protein. 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid is also used in the study of bacterial gene regulation, where it is used to test the function of various promoter sequences.
Propriétés
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-11(2,3)20-10(19)16-7-5-6(13-4-12-5)14-8(15-7)9(17)18/h4H,1-3H3,(H,17,18)(H2,12,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZMBUBPSBJPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC2=C1NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)




![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)
